1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrimidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of Pyrimidine Derivative: The starting material, 2-aminopyrimidine, is reacted with an appropriate alkylating agent to form the pyrimidine derivative.
Click Chemistry: The pyrimidine derivative is then subjected to a click reaction with an azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also exhibit significant biological activities, including antifibrotic and anticancer properties.
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.
Uniqueness
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine is unique due to its dual presence of pyrimidine and triazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H8N6 |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-(pyrimidin-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H8N6/c8-6-4-13(12-11-6)5-7-9-2-1-3-10-7/h1-4H,5,8H2 |
InChI Key |
OXCIXYOAGPNRJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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